

Catalytic Activity of PtCr Nanoparticles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chromium--platinum (1/3)

Cat. No.: B15483342

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catalytic activity of platinum-chromium (PtCr) nanoparticles. It covers their synthesis, characterization, and performance in key electrochemical reactions, namely the Oxygen Reduction Reaction (ORR) and the Methanol Oxidation Reaction (MOR). Detailed experimental protocols, comparative performance data, and visual representations of synthetic workflows and reaction mechanisms are presented to facilitate understanding and further research in this area.

Data Presentation: Catalytic Performance

The catalytic performance of PtCr nanoparticles is benchmarked against other platinum-based catalysts. The following tables summarize key performance metrics for the Oxygen Reduction Reaction (ORR) and Methanol Oxidation Reaction (MOR).

Oxygen Reduction Reaction (ORR) Activity

The data below, from a comparative study of various platinum-alloy catalysts supported on polyaniline-carbon nanotubes (PANI-CNT), highlights the competitive performance of PtCr nanoparticles.^[1]

Catalyst	Onset Potential (V vs. RHE)	Half-Wave Potential (V vs. RHE)	Kinetic Current Density (jk) @ 0.85V (mA/cm ²)
PtCr/PANI-CNT	0.98	0.87	2.45
Pt/PANI-CNT	0.96	0.85	1.98
PtNi/PANI-CNT	0.97	0.86	2.15
PtCo/PANI-CNT	0.98	0.86	2.28
PtPd/PANI-CNT	0.99	0.88	2.75
Commercial Pt/C	0.95	0.84	1.76

Methanol Oxidation Reaction (MOR) Activity

While a direct comparative study including PtCr for MOR under the same conditions was not identified, the following table presents data for other Pt-based bimetallic catalysts on a carbon support, which serves as a valuable benchmark.^{[2][3]} The PtRu/C catalyst is a well-established benchmark for MOR.

Catalyst	Peak Current Density (mA/mg_Pt)	Onset Potential (V vs. RHE)
PtCo/C	~450	~0.45
PtNi/C	~380	~0.48
PtCu/C	~250	~0.50
PtRu/C	~500	~0.40
Commercial Pt/C	~220	~0.52

Experimental Protocols

This section provides detailed methodologies for the synthesis of carbon-supported PtCr nanoparticles and their subsequent electrochemical evaluation.

Synthesis of Carbon-Supported PtCr Nanoparticles (PtCr/C)

This protocol is adapted from a chemical reduction method for bimetallic nanoparticles on a carbon support.^[4]

Materials:

- Chloroplatinic acid hexahydrate ($\text{H}_2\text{PtCl}_6 \cdot 6\text{H}_2\text{O}$)
- Chromium(III) chloride hexahydrate ($\text{CrCl}_3 \cdot 6\text{H}_2\text{O}$)
- Vulcan XC-72 carbon black
- Sodium borohydride (NaBH_4)
- Deionized (DI) water
- Ethanol

Procedure:

- **Carbon Support Dispersion:** Disperse a calculated amount of Vulcan XC-72 carbon black in a mixture of DI water and ethanol. Sonicate the suspension for at least 30 minutes to ensure a homogeneous dispersion.
- **Precursor Addition:** Add aqueous solutions of $\text{H}_2\text{PtCl}_6 \cdot 6\text{H}_2\text{O}$ and $\text{CrCl}_3 \cdot 6\text{H}_2\text{O}$ to the carbon suspension under vigorous stirring. The amounts are calculated to achieve the desired metal loading (e.g., 20 wt%) and atomic ratio (e.g., Pt:Cr = 3:1).
- **Stirring and Homogenization:** Continue stirring the mixture for several hours to ensure the uniform adsorption of metal precursors onto the carbon support.
- **Reduction:** Cool the suspension in an ice bath. Slowly add a freshly prepared, ice-cold aqueous solution of NaBH_4 dropwise to the mixture under continuous stirring. The amount of NaBH_4 should be in molar excess relative to the total metal ions.

- **Reaction and Aging:** After the complete addition of the reducing agent, allow the reaction to proceed for a few hours while stirring and gradually warming up to room temperature.
- **Washing and Filtration:** Collect the synthesized PtCr/C catalyst by filtration. Wash the catalyst powder thoroughly with copious amounts of DI water and then with ethanol to remove any unreacted precursors and byproducts.
- **Drying:** Dry the final PtCr/C catalyst powder in a vacuum oven at a specified temperature (e.g., 80°C) overnight.

Electrochemical Characterization

The following protocols describe the preparation of the catalyst ink and the procedures for evaluating the ORR and MOR activity using a rotating disk electrode (RDE) setup.

2.2.1. Catalyst Ink Preparation

- **Dispersion:** Disperse a precise amount of the synthesized PtCr/C catalyst powder (e.g., 5 mg) in a mixture of DI water, isopropanol, and a small amount of Nafion® solution (e.g., 5 wt%).
- **Sonication:** Sonicate the mixture for at least 30 minutes in an ice bath to form a homogeneous catalyst ink.

2.2.2. Oxygen Reduction Reaction (ORR) Activity Measurement

- **Working Electrode Preparation:** Deposit a small, known volume of the catalyst ink onto a polished glassy carbon electrode to achieve a specific Pt loading (e.g., 10 $\mu\text{g}_{\text{Pt}}/\text{cm}^2$). Allow the ink to dry at room temperature.
- **Electrochemical Cell Setup:** Use a standard three-electrode cell with the prepared catalyst-coated glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and a reversible hydrogen electrode (RHE) as the reference electrode.
- **Electrolyte:** Use a 0.1 M HClO_4 solution as the electrolyte.
- **Cyclic Voltammetry (CV):** Purge the electrolyte with nitrogen (N_2) gas for at least 30 minutes. Record CVs at a scan rate of 50 mV/s to clean the catalyst surface and determine the

electrochemical surface area (ECSA).

- Linear Sweep Voltammetry (LSV): Saturate the electrolyte with oxygen (O_2) by bubbling for at least 30 minutes. Record LSV curves at various rotation speeds (e.g., 400, 900, 1600, 2500 rpm) at a scan rate of 10 mV/s.

2.2.3. Methanol Oxidation Reaction (MOR) Activity Measurement

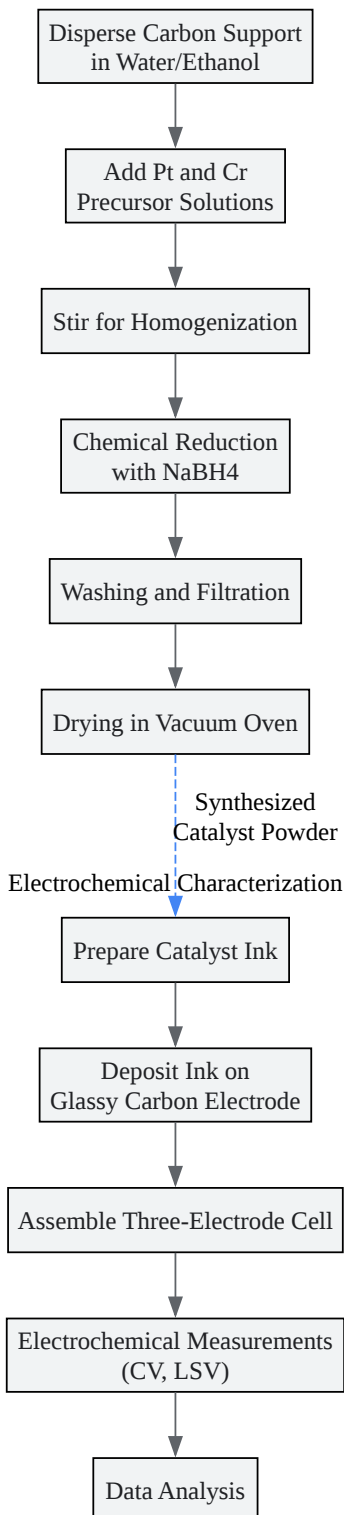
- Working Electrode Preparation: Prepare the working electrode as described for the ORR measurement.
- Electrochemical Cell Setup: Use the same three-electrode cell setup.
- Electrolyte: Use a solution of 0.5 M H_2SO_4 + 1 M CH_3OH as the electrolyte.
- Cyclic Voltammetry (CV): Purge the electrolyte with N_2 for at least 30 minutes. Record CVs at a scan rate of 50 mV/s in the potential range of interest to evaluate the MOR activity.

Visualizations: Workflows and Reaction Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed reaction mechanisms.

Experimental Workflows

PtCr/C Nanoparticle Synthesis



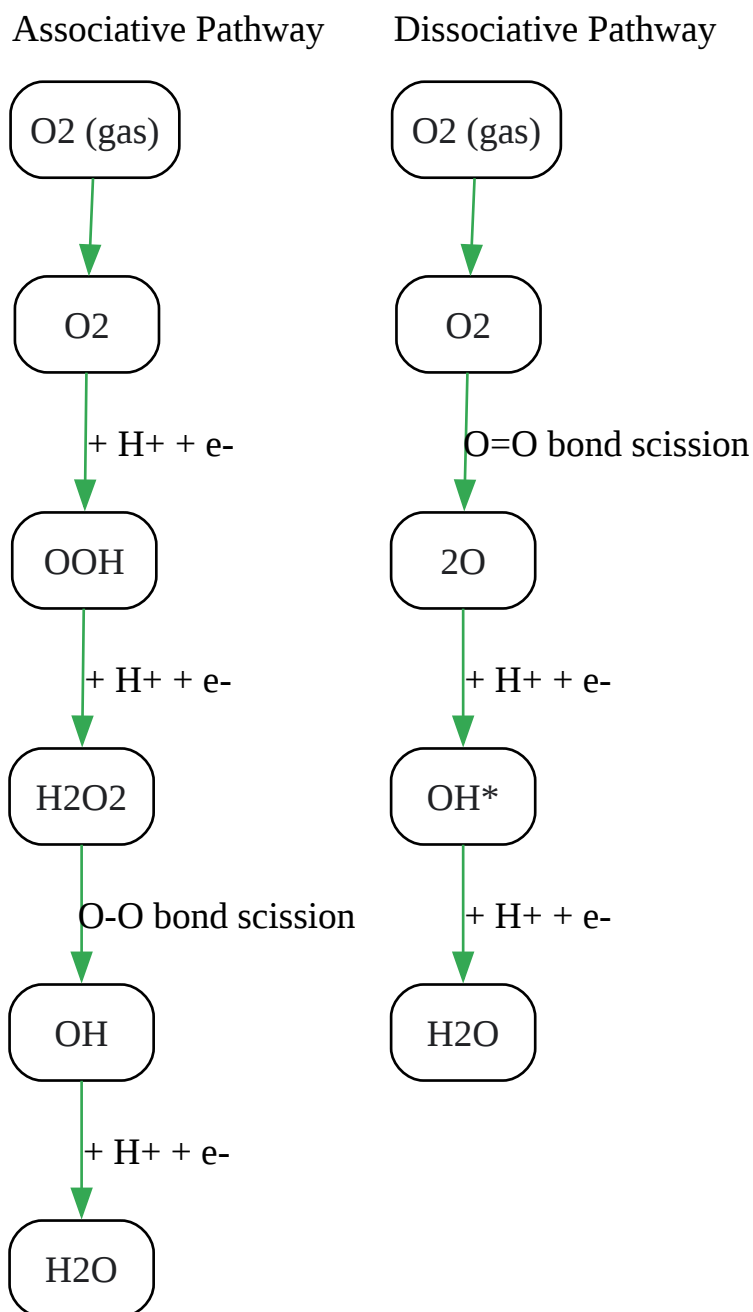
[Click to download full resolution via product page](#)

Overall workflow for PtCr/C synthesis and testing.

Signaling Pathways (Reaction Mechanisms)

The following diagrams illustrate the proposed associative and dissociative mechanisms for the Oxygen Reduction Reaction and the mechanism for the Methanol Oxidation Reaction on a PtCr surface. The presence of Cr is believed to modify the electronic structure of Pt, weakening the adsorption of spectator species like OH and CO, thus enhancing the catalytic activity.

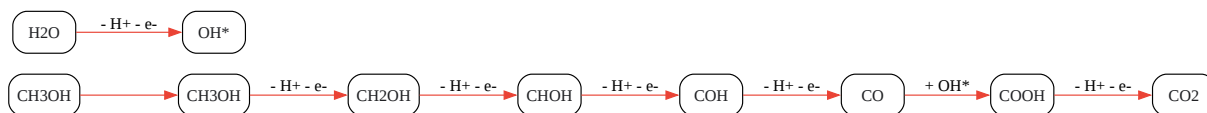
Oxygen Reduction Reaction (ORR) Mechanisms



[Click to download full resolution via product page](#)

Proposed ORR pathways on a PtCr surface.

Methanol Oxidation Reaction (MOR) Mechanism



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 2. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 3. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- To cite this document: BenchChem. [Catalytic Activity of PtCr Nanoparticles: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15483342#catalytic-activity-of-ptcr-nanoparticles>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com